(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride
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Overview
Description
(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride is a chemical compound known for its unique structure and reactivity. This compound features a cyclopropyl group, a trifluoromethyl group, and a carbonimidoyl chloride functional group, making it an interesting subject for various chemical studies and applications.
Scientific Research Applications
(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H225, H302, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . Please refer to the MSDS for more detailed safety information.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonimidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylamine, while reduction can produce the corresponding alcohol.
Mechanism of Action
The mechanism of action of (E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonimidoyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylamine
- N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylfluoride
- N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylbromide
Uniqueness
(E)-N-cyclopropyl-2,2,2-trifluoroethanecarbonimidoylchloride is unique due to its combination of a cyclopropyl group and a trifluoromethyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-cyclopropyl-2,2,2-trifluoroethanimidoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N/c6-4(5(7,8)9)10-3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVVXPRIFSWURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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